tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 879686-42-7) is a bicyclic pyrrolidine derivative with a ketone functional group at the 4-position. Its molecular formula is C₁₂H₁₉NO₃, and it has a molecular weight of 225.28 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of nonretinoid antagonists and kinase inhibitors . Its synthesis involves multi-step reactions, including cyclization and oxidation, to achieve the bicyclic framework with the tert-butyloxycarbonyl (Boc) protecting group .
Properties
IUPAC Name |
tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZNAQWIOWKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130658-14-9, 879686-42-7 | |
| Record name | 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl 4-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran . This reaction is catalyzed by iron(III) chloride in water, allowing for the formation of N-substituted pyrroles under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: N-substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride to form substituted pyrroles.
Common reagents used in these reactions include iron(III) chloride for condensation reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Complexity : The cis-configuration in the 5-oxo derivative (CAS 146231-54-1) enhances crystallinity, simplifying purification , whereas the 4-oxo isomer’s stereochemistry remains less studied.
- Safety Concerns : The 5-oxo derivative’s higher acute toxicity necessitates stringent handling protocols compared to the 4-oxo analog .
- Process Optimization : Scalable synthesis of the 4-oxo derivative requires further development to match the efficiency of its 5-oxo counterpart .
Biological Activity
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 879686-42-7
- IUPAC Name : this compound
The compound features a cyclopentane core with a pyrrole ring, contributing to its reactivity and biological properties.
Research indicates that this compound exhibits various biological activities, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, which can protect cells from oxidative stress.
- Neuroprotective Effects : There is emerging evidence that this compound may exert protective effects on neuronal cells, making it a candidate for further investigation in neurodegenerative diseases.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in metabolic disorders.
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound scavenged free radicals effectively, indicating its potential as an antioxidant agent. This activity was measured using standard DPPH and ABTS assays, showing a dose-dependent relationship.
Study 3: Neuroprotective Effects
Research involving neuronal cell cultures revealed that treatment with this compound led to reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a protective role against neurodegeneration.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Starting Materials : Common precursors include hexahydrocyclopenta[c]pyrrol-4(1H)-one derivatives.
- Reagents : Di-tert-butyl dicarbonate is often used in the reaction to introduce the tert-butyl group effectively.
- Catalysts : Copper-based catalysts have been utilized to enhance yields during the synthesis process.
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Enzyme inhibition, Antioxidant | Potential for neuroprotection |
| Similar Pyrrole Derivative A | Moderate enzyme inhibition | Less effective than target compound |
| Similar Pyrrole Derivative B | No significant activity | Requires further investigation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
